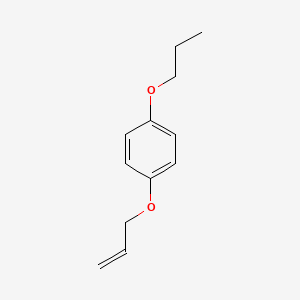
1-(Allyloxy)-4-propoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Allyloxy)-4-propoxybenzene, also known as this compound, is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Feeding Deterrence
1-(Allyloxy)-4-propoxybenzene has demonstrated significant feeding deterrent activity against various insect larvae, particularly Lepidoptera species such as the cabbage looper (Trichoplusia ni). Studies have shown that this compound can effectively reduce feeding rates and oviposition, making it a candidate for developing commercial insect control agents. Laboratory experiments revealed that it exhibited the highest feeding deterrence activity among tested compounds, indicating its potential for use in integrated pest management strategies .
Repellency to Mosquitoes
The compound has also been tested for its efficacy as a mosquito repellent. Its effectiveness is comparable to that of DEET, a widely used insect repellent. This characteristic positions this compound as a promising alternative for protecting against mosquito-borne diseases .
Efficacy Against Varroa Destructor
Varroa destructor is a significant threat to honey bee populations worldwide. Recent studies have identified this compound as a promising acaricide against these mites. It has been shown to induce paralysis and death in Varroa mites without affecting honey bees adversely. Field trials conducted in Maryland demonstrated that this compound could effectively reduce Varroa populations in honey bee colonies .
Biodegradation Studies
Understanding the environmental fate of this compound is crucial for assessing its safety and sustainability as an insect control agent. Research indicates that certain strains of Pseudomonas putida can metabolize this compound, suggesting that it may degrade in soil environments. This biodegradability is essential for minimizing potential ecological impacts after application .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Akhtar et al., 2010 | Feeding deterrent | Demonstrated high effectiveness against Trichoplusia ni larvae. |
| Dawdani et al., 2023 | Varroa mite control | Showed efficacy in reducing mite populations in field trials without harming bees. |
| Lu et al., 2024 | Biodegradation | Identified metabolic pathways in Pseudomonas putida for effective degradation of the compound. |
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
1-prop-2-enoxy-4-propoxybenzene |
InChI |
InChI=1S/C12H16O2/c1-3-9-13-11-5-7-12(8-6-11)14-10-4-2/h3,5-8H,1,4,9-10H2,2H3 |
Clave InChI |
OLEJLZKEAVZUJQ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)OCC=C |
Sinónimos |
1-allyloxy-4-propoxybenzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















